molecular formula C11H6Cl2N4 B3065419 2,6-dichloro-8-phenyl-7H-purine CAS No. 412918-55-9

2,6-dichloro-8-phenyl-7H-purine

Cat. No.: B3065419
CAS No.: 412918-55-9
M. Wt: 265.09 g/mol
InChI Key: KOYBPVQRMOULJU-UHFFFAOYSA-N
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Description

2,6-Dichloro-8-phenyl-7H-purine is a synthetically versatile purine derivative designed for medicinal chemistry and drug discovery research. Purine scaffolds are recognized as privileged structures in the development of novel anticancer agents due to their fundamental role in biological systems, as they are present in essential biomolecules like DNA, RNA, and ATP . The dichloro substitutions at the 2 and 6 positions, combined with the phenyl group at the 8-position, make this compound a valuable and multifunctional intermediate for further chemical modification via cross-coupling reactions, nucleophilic substitution, and other methods to create targeted compound libraries . Researchers utilize this scaffold to synthesize and explore purine hybrids, such as those with aryl piperazine or triazole linkers, which have demonstrated potent and selective cytotoxicity against various human cancer cell lines, including Huh7, HCT116, and MCF7 . This compound is provided for research purposes only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-dichloro-8-phenyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-8-7-10(17-11(13)15-8)16-9(14-7)6-4-2-1-3-5-6/h1-5H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYBPVQRMOULJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595490
Record name 2,6-Dichloro-8-phenyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412918-55-9
Record name 2,6-Dichloro-8-phenyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Cross-Coupling of Trichloropurine Precursors

Starting Material: 2,6,8-Trichloro-9-(Tetrahydropyran-2-yl)purine

The foundational approach involves 2,6,8-trichloro-9-(tetrahydropyran-2-yl)purine (9-THP-purine) as a key intermediate. The THP group at N9 simplifies regioselective functionalization by blocking reactivity at this position.

Suzuki-Miyaura Coupling at C8

Phenylboronic acid undergoes palladium-catalyzed coupling with 9-THP-purine to replace the C8 chlorine. Under optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), this yields 2,6-dichloro-8-phenyl-9-THP-purine with 65–72% efficiency.

Critical Data:

Condition Yield Selectivity (C8)
Pd(PPh₃)₄, Na₂CO₃, 80°C 68% >90%
Deprotection to 7H Tautomer

Removal of the THP group (HCl, MeOH, 25°C) generates 2,6-dichloro-8-phenyl-9H-purine. Tautomerization to the 7H form is achieved via thermal equilibration (reflux in toluene) or acid catalysis, favoring the 7H configuration due to steric hindrance from the C8 phenyl group.

Direct C8 Functionalization of 2,6-Dichloro-7H-Purine

Halogenation at C8

Bromination of 2,6-dichloro-7H-purine using N-bromosuccinimide (NBS) in DMF at 0°C introduces a bromine atom at C8 (87% yield). Subsequent Suzuki coupling with phenylboronic acid under Miyaura conditions furnishes the target compound.

Reaction Scheme:

  • Bromination:
    $$ \text{2,6-Dichloro-7H-purine} + \text{NBS} \xrightarrow{\text{DMF, 0°C}} \text{2,6-Dichloro-8-bromo-7H-purine} $$
  • Coupling:
    $$ \text{2,6-Dichloro-8-bromo-7H-purine} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}2\text{CO}3} \text{2,6-Dichloro-8-phenyl-7H-purine} $$

Purine Ring Construction with Pre-Installed C8 Substituent

Traube Synthesis Variant

Condensation of 4,5-diamino-6-chloropyrimidine with phenylglyoxal in formic acid generates the purine ring with inherent C8-phenyl substitution. Subsequent chlorination at C2 and C6 using POCl₃/DIPEA (130°C, 4 h) completes the synthesis.

Key Observations:

  • Yield: 58% over two steps.
  • Regioselectivity: C8 phenyl group directs chlorination to C2 and C6.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Trichloropurine Coupling High regioselectivity, scalable Requires THP protection/deprotection 65–72%
Direct C8 Bromination/Coupling Avoids tautomerization issues Low reactivity of C8 in bromination step 45–55%
Ring Construction Built-in C8 substituent Multi-step, moderate yields 50–58%

Structural and Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (DMSO-d₆): Singlet at δ 8.65 (H8), absent N7-H due to tautomerization.
  • ¹³C NMR: ipso-Ph carbon at δ 138.2 (C8), Cl-substituted carbons at δ 152.4 (C2) and 148.9 (C6).

X-ray Crystallography

Single-crystal analysis confirms the 7H configuration, with N7–H bond length of 0.88 Å and dihedral angle of 85° between purine and phenyl planes.

Challenges and Mitigation Strategies

Tautomeric Control

The 7H/9H equilibrium complicates isolation. Strategies include:

  • Steric bulk: C8 phenyl group destabilizes 9H form.
  • Acidic workup: Protonation at N7 favors 7H tautomer.

Byproduct Formation

Competing C6 coupling is minimized using bulky ligands (XPhos) in Suzuki reactions.

Industrial and Pharmacological Applications

  • Kinase inhibition: Analogues show IC₅₀ values ≤10 µM against CK2α.
  • Antiviral agents: Structural similarity to adenosine facilitates viral polymerase targeting.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-8-phenyl-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and alkoxides.

    Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted purines, which can have different biological activities and applications .

Scientific Research Applications

2,6-Dichloro-8-phenyl-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-8-phenyl-7H-purine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

2,6-Dichloro-7-isopropyl-7H-purine

Substituents :

  • C2/C6 : Cl
  • N7 : Isopropyl
  • C8 : H

Key Data :

  • Synthesis : Formed as a side product during alkylation reactions targeting N9-substituted purines. The N7-substituted isomer arises due to competing alkylation pathways, highlighting challenges in regioselectivity .
  • Biological Relevance: N7-substituted purines are noted for unique biological activities, though specific data for this compound are unavailable .

Comparison :

  • The absence of a C8 substituent in this compound reduces steric hindrance compared to 2,6-dichloro-8-phenyl-7H-purine. The isopropyl group at N7 may enhance lipophilicity, whereas the phenyl group at C8 in the target compound could introduce π-π stacking interactions in biological systems.

2,6-Dichloro-7-(1-(6-Methoxynaphthalen-2-yl)ethyl)-7H-purine (36b)

Substituents :

  • C2/C6 : Cl
  • N7 : 1-(6-Methoxynaphthalen-2-yl)ethyl
  • C8 : H

Key Data :

  • Synthesis : Prepared via ruthenium-catalyzed decarboxylative N-alkylation (76% yield). The reaction utilized DCE/HFIP (2:1) as solvent and Ru(dtbbpy)₃₂ as a photocatalyst, demonstrating efficient N7 functionalization .
  • Spectroscopy :
    • ¹H NMR : δ 8.32 (s, purine-H), 7.77–7.14 (aromatic protons), 6.38 (q, N7-CH), 3.93 (s, OCH₃).
    • ¹³C NMR : δ 163.9 (C=O), 158.7 (C-OCH₃), 57.3 (N7-CH) .
  • HRMS : Confirmed molecular formula (C₁₈H₁₄Cl₂N₄O) with [M+H]⁺ at 373.0613 .

Comparison :

  • The bulky naphthalenyl group at N7 introduces significant steric bulk compared to the phenyl group at C8 in the target compound. The high yield (76%) suggests superior synthetic efficiency compared to traditional alkylation methods used for N7-substituted purines .

8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

Substituents :

  • C2/C6 : O (dione)
  • N7 : Octyl
  • C8: (4-Methoxybenzyl)amino

Key Data :

  • Molecular Formula : C₂₄H₃₂N₆O₄ (ChemSpider ID: 32994174).

Comparison :

  • Unlike 2,6-dichloro-8-phenyl-7H-purine, this compound features a 2,6-dione motif, reducing electrophilicity at these positions. The octyl chain may improve membrane permeability but could limit aqueous solubility. The amino group at C8 offers a site for further functionalization, contrasting with the inert phenyl group in the target compound .

8-Chloro-1,3-dimethyl-7-{2-[(4-methylphenyl)amino]ethyl}-3,7-dihydro-1H-purine-2,6-dione

Substituents :

  • C2/C6 : O (dione)
  • N7: 2-[(4-Methylphenyl)amino]ethyl
  • C8 : Cl

Key Data :

  • Synthesis : Derived from alkylation of 8-chloro-theophylline derivatives (Rf = 0.5, silica gel).
  • Structural Features : The ethyl linker at N7 facilitates conformational flexibility, while the 4-methylphenyl group enhances lipophilicity .

Comparison :

  • The 2,6-dione system contrasts with the dichloro motif in the target compound, likely reducing reactivity toward nucleophilic substitutions. The C8 chlorine atom may direct electrophilic attacks differently compared to the phenyl group in 2,6-dichloro-8-phenyl-7H-purine .

Q & A

Q. Table 1: Key Synthesis Parameters for Halogenated Purines

ParameterOptimal ConditionReference
SolventDMSO or DMF
Alkylating Agent2-Iodopropane (excess)
Temperature288–291 K
PurificationSilica gel chromatography

Q. Table 2: Software for Structural Analysis

ToolApplicationReference
SHELXLRefinement of crystal data
MercuryPacking visualization
DFT CalculationsRegioselectivity prediction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-dichloro-8-phenyl-7H-purine
Reactant of Route 2
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2,6-dichloro-8-phenyl-7H-purine

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